2-Chloro-3-(dimethoxymethyl)isonicotinonitrile chemical properties
2-Chloro-3-(dimethoxymethyl)isonicotinonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile
This guide provides a comprehensive technical overview of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the specialized nature of this compound, detailed experimental data in public literature is limited. Therefore, this document synthesizes the available information for the target compound and provides an in-depth analysis of its closely related precursor, 2-Chloro-3-cyanopyridine, to offer a scientifically grounded and practical resource. The narrative explains the causal relationships in its synthesis, reactivity, and characterization, reflecting field-proven insights.
Introduction and Strategic Importance
Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science. The introduction of a chlorine atom, as seen in the subject compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability—a phenomenon sometimes termed the "magic chloro effect".[1] The isonicotinonitrile backbone presents a unique electronic and structural arrangement, while the dimethoxymethyl group, a protected aldehyde, serves as a versatile synthetic handle for further molecular elaboration.
This guide will first detail the known properties of the target compound, 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, before delving into a thorough examination of its common precursor, 2-Chloro-3-cyanopyridine. This comparative approach allows for a deeper understanding of how the functional group transformation (from nitrile to acetal) impacts the molecule's chemical behavior and provides a logical framework for its synthesis and application.
Core Profile: 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile
This section outlines the established identification and safety data for the primary compound of interest.
Nomenclature and Identifiers
-
Chemical Name: 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile
-
CAS Number: 1186310-98-4[2]
-
Molecular Formula: C₉H₉ClN₂O₂
-
Synonyms: Not widely available.
Physicochemical Properties
Safety and Handling
Vendor-supplied information indicates the following GHS classifications.
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Signal Word | Warning | |
| Pictogram | GHS07 |
Handling Protocol:
-
Always handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Foundational Analog: 2-Chloro-3-cyanopyridine
A comprehensive understanding of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile necessitates a detailed review of its parent compound, 2-Chloro-3-cyanopyridine (also known as 2-Chloronicotinonitrile). This molecule is the logical synthetic starting point and its properties provide a crucial baseline for predicting the behavior of its derivatives.
Nomenclature and Identifiers
-
Chemical Name: 2-Chloropyridine-3-carbonitrile[3]
-
Synonyms: 2-Chloro-3-cyanopyridine, 2-Chloronicotinonitrile[4][5]
Physicochemical Properties
This compound is a white to off-white crystalline solid under standard conditions.[4][6][7]
| Property | Value | Source |
| Melting Point | 104-109 °C | [4][6][7] |
| Boiling Point | 257.6 ± 20.0 °C at 760 mmHg | [8] |
| Appearance | White to off-white crystalline powder or flakes | [4][6] |
| Storage | Room temperature, sealed in dry, dark place | [4][6] |
Comprehensive Safety and Handling
2-Chloro-3-cyanopyridine is a hazardous substance requiring stringent safety protocols.
-
GHS Hazard Statements: H301/H311/H331 (Toxic if swallowed, in contact with skin or if inhaled)[4], H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[4][9]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][9]
-
Storage & Disposal: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[4][9]
-
Synthetic Strategy and Mechanistic Insight
The conversion of the nitrile group in 2-Chloro-3-cyanopyridine to the dimethoxymethyl group in the target compound is a multi-step process that relies on fundamental organic transformations. The most logical and controllable pathway proceeds through an aldehyde intermediate.
Proposed Synthetic Pathway
The conversion can be efficiently achieved via reduction of the nitrile to an aldehyde, followed by acetal protection. A Diisobutylaluminium hydride (DIBAL-H) reduction is a standard and high-yielding method for this transformation, as it can be performed at low temperatures to prevent over-reduction to the alcohol.
Caption: Step-by-step workflow for the synthesis protocol.
Protocol: NMR Sample Preparation and Analysis
This protocol ensures high-quality data for structural verification.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product. [10]2. Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) inside a clean, dry NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Standardization: Add a small drop of tetramethylsilane (TMS) as an internal standard (chemical shift reference set to δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with 8-16 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary. [10]6. Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the molecular structure.
Applications and Future Directions
As a functionalized heterocyclic building block, 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile holds significant potential in several areas:
-
Pharmaceutical Synthesis: The protected aldehyde is a gateway to numerous functionalities. It can be deprotected and used in reactions like reductive amination to build amine side chains, Wittig reactions to form alkenes, or aldol condensations to create more complex carbon skeletons. These are all critical transformations in the synthesis of biologically active molecules. [7]* Agrochemical Development: The chlorinated pyridine core is a common feature in modern pesticides and herbicides. This compound serves as a valuable intermediate for creating new agrochemical candidates. [7]* Materials Science: Pyridine derivatives are explored for their applications in creating advanced polymers and organic electronic materials. [7] This guide provides a robust framework for understanding, synthesizing, and handling 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile. By leveraging the extensive data available for its precursor and applying fundamental principles of organic chemistry, researchers can confidently incorporate this versatile building block into their discovery and development programs.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved January 23, 2026, from [Link].
-
PharmaCompass. (n.d.). 2-Chloro-3-cyanopyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 23, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12387736, 2-Chloro-4-methyl-nicotinonitrile. Retrieved January 23, 2026, from [Link].
-
Chemsrc. (2025, August 20). 2-Chloro-3-cyanopyridine. Retrieved January 23, 2026, from [Link].
-
Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link].
- da Silva, A. J. M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(15), 4483.
Sources
- 1. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma Aldrich 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-cyanopyridine | 6602-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Chloro-3-cyanopyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Chloro-3-cyanopyridine | CAS#:6602-54-6 | Chemsrc [chemsrc.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
